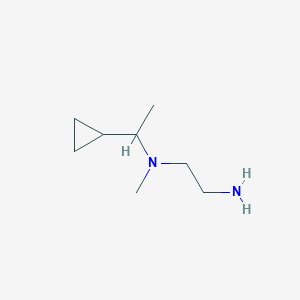

(2-Aminoethyl)(1-cyclopropylethyl)methylamine

説明

(2-Aminoethyl)(1-cyclopropylethyl)methylamine (CAS: 1522495-31-3, molecular formula: C₉H₂₀N₂) is a tertiary amine characterized by a nitrogen atom bonded to three distinct groups:

- A 2-aminoethyl group (-CH₂CH₂NH₂), providing primary amine functionality.

- A methyl group (-CH₃).

- A 1-cyclopropylethyl group (-CH₂-C₃H₅), introducing steric and electronic effects due to the strained cyclopropane ring.

This compound’s unique structure confers a balance of nucleophilicity (from the aminoethyl group) and rigidity (from the cyclopropane moiety), making it relevant in pharmaceutical and materials science research. Its molecular weight (156.27 g/mol) and branched structure influence solubility, reactivity, and thermal stability .

特性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC名 |

N'-(1-cyclopropylethyl)-N'-methylethane-1,2-diamine |

InChI |

InChI=1S/C8H18N2/c1-7(8-3-4-8)10(2)6-5-9/h7-8H,3-6,9H2,1-2H3 |

InChIキー |

RWURBTQUSWCOMA-UHFFFAOYSA-N |

正規SMILES |

CC(C1CC1)N(C)CCN |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

Representative Synthetic Routes

Reductive Amination Route

A common approach involves the reductive amination of cyclopropanealdehyde with a suitable amine precursor. The general steps are:

- Starting Materials : Cyclopropanealdehyde and a primary or secondary amine such as methylamine or ethylenediamine.

- Reductive Amination : Reaction of the aldehyde with the amine under reductive conditions, typically using sodium cyanoborohydride or hydrogenation catalysts.

- Protection/Deprotection : Temporary protection of the amine groups using Boc (tert-butoxycarbonyl) or Troc (2,2,2-trichloroethoxycarbonyl) groups to prevent side reactions.

- Final Deprotection : Removal of protecting groups under acidic or zinc-mediated conditions to yield the free amine.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Aldehyde + amine + reductant | Simple, high yield, mild conditions | Requires aldehyde availability |

| Alkylation + Carbonylation | Alkylation, carbonylation, saponification | Enables chiral resolution, versatile | Multi-step, moderate yields |

| Protection/Deprotection | Use of Troc/Boc groups | High selectivity, prevents side reactions | Additional steps increase complexity |

化学反応の分析

Types of Reactions

(2-Aminoethyl)(1-cyclopropylethyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)

Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

(2-Aminoethyl)(1-cyclopropylethyl)methylamine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Aminoethyl)(1-cyclopropylethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes, depending on the specific target and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares (2-Aminoethyl)(1-cyclopropylethyl)methylamine with structurally related amines:

Key Observations:

Cyclopropane Influence: The cyclopropane ring in this compound introduces steric hindrance, reducing molecular flexibility compared to aliphatic amines like tris(2-aminoethyl)amine. This rigidity may elevate its glass transition temperature (Tg) in polymer applications compared to tris(2-aminoethyl)amine (Tg = −3°C) but lower than aromatic amines like m-xylene diamine (Tg = 22°C) .

Reactivity: The primary amine in the 2-aminoethyl group enhances nucleophilicity, enabling participation in reactions such as Schiff base formation or coordination chemistry. This contrasts with 1-(1-Cyclopropylethyl)piperidin-4-amine, where the piperidine ring stabilizes the amine, reducing reactivity .

Solubility: Cyclopropane’s hydrophobicity likely reduces water solubility compared to tris(2-aminoethyl)amine, which has multiple polar amino groups.

Thermal and Chemical Stability

- Thermal Degradation: Cyclopropane-containing amines exhibit moderate thermal stability. For example, PHUs derived from tris(2-aminoethyl)amine degrade at 229°C (Td,5%), whereas rigid aromatic amines (e.g., isophorone diamine) degrade at 272°C . The cyclopropane ring in this compound may confer intermediate stability (~250–260°C).

- Chemical Reactivity: The primary amine group in the 2-aminoethyl chain allows for covalent modifications, similar to methylamine’s role in forming glutamylmethylamide derivatives in proteins . However, steric hindrance from the cyclopropane group may slow reaction kinetics compared to less hindered amines.

生物活性

(2-Aminoethyl)(1-cyclopropylethyl)methylamine, often referred to as a derivative of aminoalkylamines, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that may influence various biochemical pathways and interactions with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

This compound features an amino group that suggests potential for interactions with various receptors and enzymes, which may lead to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Modulation : The compound has been shown to influence the activity of enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby altering their catalytic efficiency.

- Receptor Interaction : Preliminary studies suggest that this compound may bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for various strains, showing promising results that warrant further investigation.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Potential

The compound's ability to modulate cellular signaling pathways also positions it as a candidate for anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Research Findings

Recent investigations have focused on understanding the structure-activity relationship (SAR) of this compound. These studies aim to identify modifications that enhance its biological efficacy while minimizing toxicity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the alkyl chain length and branching can significantly affect the compound's potency against microbial and cancerous cells. For example:

- Shorter Alkyl Chains : Increased antimicrobial activity.

- Branched Structures : Enhanced receptor binding affinity.

Q & A

Q. What experimental controls are essential when studying its gelation properties to avoid misinterpretation of thermal data?

- Methodological Answer : Include blank solvent runs in DSC/TGA to subtract baseline artifacts. Use standardized heating rates (e.g., 10°C/min) and replicate trials to confirm Cp reproducibility. Compare with structurally similar gelators to contextualize thermal transitions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。